Hydrolysis Activation Entropy: Methanesulfonyl Chloride vs. Benzenesulfonyl Chloride
In a direct head-to-head solvolysis study in H2O at 20 °C, methanesulfonyl chloride exhibits a substantially less negative entropy of activation (ΔS≠) compared to benzenesulfonyl chloride [1]. This indicates a less ordered transition state for MsCl hydrolysis, which is a key differentiator in aqueous or protic solvent environments.
| Evidence Dimension | Entropy of activation (ΔS≠) at 20 °C |
|---|---|
| Target Compound Data | ΔS≠ = -8.32 cal·deg⁻¹·mol⁻¹ |
| Comparator Or Baseline | Benzenesulfonyl chloride: ΔS≠ = -13.25 cal·deg⁻¹·mol⁻¹ |
| Quantified Difference | Difference = +4.93 cal·deg⁻¹·mol⁻¹ (MsCl is less negative) |
| Conditions | Hydrolysis in H2O; temperature dependence of rates from 0–50 °C; ΔCp≠ = -63 cal·deg⁻¹·mol⁻¹ for both compounds |
Why This Matters
The significantly less negative ΔS≠ for MsCl suggests that its hydrolysis transition state is less sterically constrained than that of BsCl, which can influence reaction rates and side-product formation in syntheses involving protic solvents or aqueous work-ups.
- [1] Robertson, R. E., Rossall, B., Sugamori, S. E., & Treindl, L. Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. Canadian Journal of Chemistry, 1969, 47(22), 4199-4206. DOI: 10.1139/v69-694 View Source
